molecular formula C28H50O4 B1194330 5alpha-Ergostane-3beta,5,6beta,7beta-tetrol CAS No. 80525-48-0

5alpha-Ergostane-3beta,5,6beta,7beta-tetrol

Cat. No. B1194330
CAS RN: 80525-48-0
M. Wt: 450.7 g/mol
InChI Key: XMPORRMUVWJINB-AQESZVELSA-N
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Description

5alpha-Ergostane-3beta,5,6beta,7beta-tetrol is a natural product found in Anthelia glauca and Plexaurella grisea with data available.

Scientific Research Applications

Bioactive Compounds in Herbal Medicine

Ergostane-type steroids, including compounds similar to 5alpha-Ergostane-3beta,5,6beta,7beta-tetrol, have been identified in various herbs like Euphorbia chamaesyce. These compounds demonstrate potential biological activities, such as inhibiting the activation of Epstein-Barr virus early antigen, indicating their potential in antiviral research (Tanaka et al., 2000).

Sterols in Fungi

In fungi like Lactarium volemus, ergostane-type sterols have been isolated. These compounds have unique structures and are subject to extensive spectroscopic analysis to determine their potential biological applications (Yue et al., 2001).

Brassinosteroids Research

Research into brassinosteroids, a class of plant hormones, includes synthesizing analogues of ergostane and androstane, such as those with fluorine atoms in specific positions. This synthesis alters their chemical reactivity and physical properties, leading to studies on their cytotoxicity and potential activities in fields like cancer research (Slavíková et al., 2008).

Marine Organisms and Steroidal Compounds

Marine organisms like the octocoral Carijoa riisei have been found to contain steroidal glycosides with structures similar to 5alpha-Ergostane-3beta,5,6beta,7beta-tetrol. These compounds exhibit cytotoxicity against human colon adenocarcinoma cells, highlighting their potential in cancer research (Maia et al., 2000).

Cholesterol Oxidation in Foods

Studies on cholesterol oxidation in marinated foods during heating have identified compounds like 5alpha-cholestane-3beta, 5,6beta-triol. This research is essential for understanding the impact of cooking methods on cholesterol oxidation and its potential health implications (Lee et al., 2006).

properties

CAS RN

80525-48-0

Product Name

5alpha-Ergostane-3beta,5,6beta,7beta-tetrol

Molecular Formula

C28H50O4

Molecular Weight

450.7 g/mol

IUPAC Name

(3S,5R,6R,7R,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,7-tetrol

InChI

InChI=1S/C28H50O4/c1-16(2)17(3)7-8-18(4)20-9-10-21-23-22(12-13-26(20,21)5)27(6)14-11-19(29)15-28(27,32)25(31)24(23)30/h16-25,29-32H,7-15H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24+,25+,26+,27+,28-/m0/s1

InChI Key

XMPORRMUVWJINB-AQESZVELSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)O)C

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(C(C4(C3(CCC(C4)O)C)O)O)O)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(C(C4(C3(CCC(C4)O)C)O)O)O)C

synonyms

5 alpha-ergostane-3 beta,5,6 beta,7 beta-tetrol
5-EG-TO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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